molecular formula C12H16BClO3 B6260457 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1443151-85-6

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B6260457
CAS No.: 1443151-85-6
M. Wt: 254.5
InChI Key:
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Description

“2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound that is used in various chemical reactions . It is a solid substance at 20°C and has a molecular formula of C10H14BClN2O2 .


Molecular Structure Analysis

The molecular weight of this compound is 240.49 . The compound’s structure includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. This ring also contains four methyl groups .


Physical and Chemical Properties Analysis

The compound is a solid at 20°C . The melting point ranges from 65.0 to 69.0°C .

Scientific Research Applications

Synthesis and Characterization

This compound has been synthesized and characterized for its unique structural and vibrational properties. The synthesis involves specific reaction conditions, and its structure has been elucidated through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction methods. Such detailed characterization is essential for understanding its reactivity and potential applications in material science and organic synthesis (Wu et al., 2021).

Material Science and Organic Electronics

This compound serves as a precursor for various material science applications, including the development of organic electronics. The precise molecular structure and the ability to undergo specific reactions make it suitable for constructing complex organic compounds, which are critical in the field of semiconductors and light-emitting diodes (LEDs). For example, its derivatives have been used to create boric acid ester intermediates, contributing significantly to advancements in organic electronics and photonics (Huang et al., 2021).

Advanced Materials Synthesis

Moreover, this compound is instrumental in synthesizing advanced materials, such as electron donors for optoelectronic applications. Its role in synthesizing formyl boronate esters derived from carbazole and phenoxazine showcases its versatility in producing materials with promising electronic properties. These materials have potential applications in photovoltaics and as key intermediates in various synthetic routes (Bifari & El-Shishtawy, 2021).

Sensor Technology

Interestingly, derivatives of this compound have also found applications in sensor technology, specifically for in vivo monitoring of reactive oxygen species (ROS) in the brain. The ability to specifically react with hydrogen peroxide (H2O2) makes it a valuable tool in biomedical research, particularly in studying diseases associated with oxidative stress, such as Parkinson's disease (Luo et al., 2022).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the reaction of 2-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base.", "Starting Materials": [ "2-chlorophenol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 2-chlorophenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS No.

1443151-85-6

Molecular Formula

C12H16BClO3

Molecular Weight

254.5

Purity

95

Origin of Product

United States

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